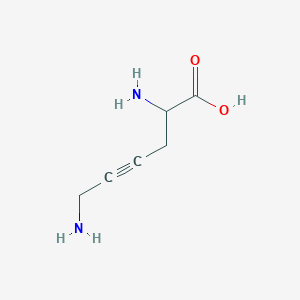
2,6-Diamino-4-hexynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-4-hexynoic acid, also known as DAH, is a non-proteinogenic amino acid that is derived from the natural product, echinomycin. It has been found to exhibit potent biological activity due to its unique structure and properties.
Applications De Recherche Scientifique
2,6-Diamino-4-hexynoic acid has been found to exhibit potent biological activity, making it a valuable tool for scientific research. It has been shown to have anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 2,6-Diamino-4-hexynoic acid has been found to have antimicrobial activity, with studies showing its effectiveness against a range of bacterial and fungal pathogens. It has also been found to have anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases.
Mécanisme D'action
The mechanism of action of 2,6-Diamino-4-hexynoic acid is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis. Studies have shown that 2,6-Diamino-4-hexynoic acid can bind to DNA and inhibit its replication, leading to cell death. Additionally, 2,6-Diamino-4-hexynoic acid has been found to inhibit the activity of a range of enzymes involved in DNA and RNA synthesis, further contributing to its cytotoxic effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,6-Diamino-4-hexynoic acid are varied and complex. Studies have shown that 2,6-Diamino-4-hexynoic acid can induce apoptosis in cancer cells, leading to their death. It has also been found to have antimicrobial activity, with studies showing its effectiveness against a range of bacterial and fungal pathogens. Additionally, 2,6-Diamino-4-hexynoic acid has been found to have anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,6-Diamino-4-hexynoic acid in lab experiments has several advantages and limitations. One advantage is its potent biological activity, which makes it a valuable tool for studying a range of biological processes. Additionally, its unique structure and properties make it a valuable tool for developing new therapeutic agents. However, one limitation is its cytotoxic effects, which can make it difficult to work with in certain experimental settings. Additionally, its complex synthesis method can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 2,6-Diamino-4-hexynoic acid. One direction is the development of new therapeutic agents based on its unique structure and properties. Additionally, further research is needed to fully understand its mechanism of action and to identify new biological targets for its use. Finally, studies are needed to determine the safety and efficacy of 2,6-Diamino-4-hexynoic acid in clinical settings, with the goal of developing new treatments for a range of diseases.
Méthodes De Synthèse
The synthesis of 2,6-Diamino-4-hexynoic acid can be achieved through a multi-step process. The first step involves the synthesis of the key intermediate, 2,6-diamino-4-bromo-3-hexynoic acid, which can be obtained through the reaction of 2,6-diaminopyridine with propargyl bromide. This intermediate can then be converted to 2,6-Diamino-4-hexynoic acid through a series of reactions involving the use of reagents such as sodium hydroxide and hydrochloric acid.
Propriétés
Numéro CAS |
13004-67-6 |
|---|---|
Nom du produit |
2,6-Diamino-4-hexynoic acid |
Formule moléculaire |
C6H10N2O2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
2,6-diaminohex-4-ynoic acid |
InChI |
InChI=1S/C6H10N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,3-4,7-8H2,(H,9,10) |
Clé InChI |
BHLMPCPJODEJRG-UHFFFAOYSA-N |
SMILES |
C(C#CCN)C(C(=O)O)N |
SMILES canonique |
C(C#CCN)C(C(=O)O)N |
Synonymes |
2,6-Diamino-4-hexynoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)
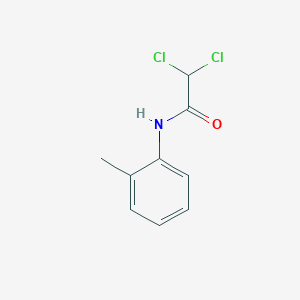
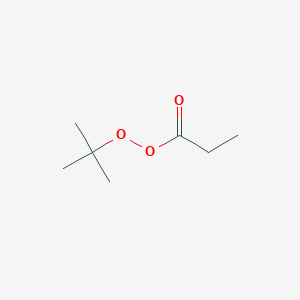

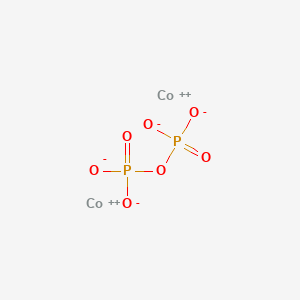
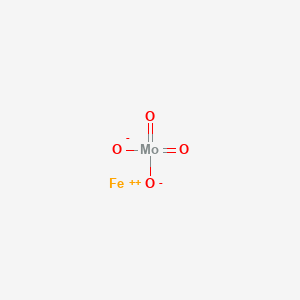
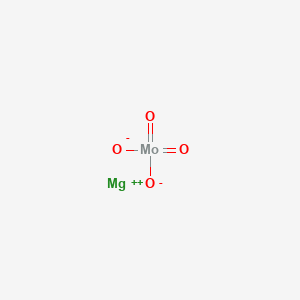
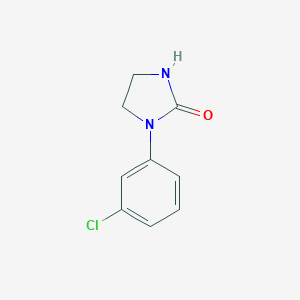
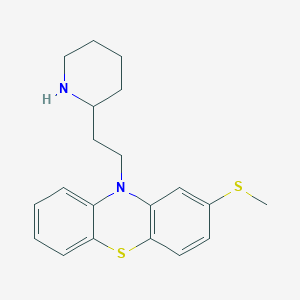
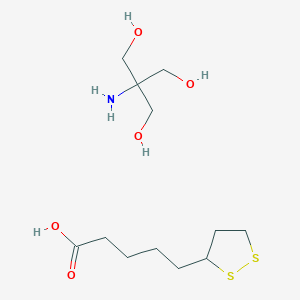
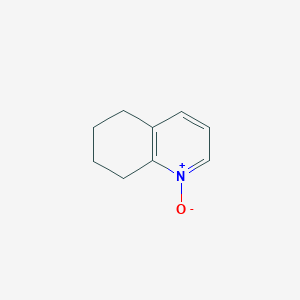
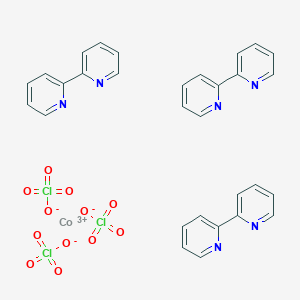

![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)